molecular formula C14H20BrN3O2 B114364 Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate CAS No. 153747-97-8

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B114364
M. Wt: 342.23 g/mol
InChI Key: DSLVSFMWCDGZIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 374930-88-8 . It has a molecular weight of 343.22 . The IUPAC name for this compound is tert-butyl 4-(5-bromo-2-pyrimidinyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For example, a derivative was synthesized via condensation reaction, characterized by spectroscopic methods, and confirmed by X-ray diffraction, indicating its potential for various chemical applications (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Some derivatives of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate have been evaluated for biological activities. For instance, a study synthesized two derivatives and tested their antibacterial and antifungal activities, showing moderate effectiveness (Kulkarni et al., 2016).

Application in Antitumor Activity

  • Research has been conducted on the synthesis of novel compounds including derivatives of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, showing potential in antitumor activity. This was evidenced by their inhibitory effect on certain cancer cell lines (Wu et al., 2017).

Anticorrosive Properties

  • Investigations into the anticorrosive behavior of derivatives have shown promising results. A study explored the anticorrosive activity of a novel heterocyclic compound for carbon steel in acidic environments, highlighting its potential in industrial applications (Praveen et al., 2021).

Crystallography and Molecular Studies

  • Crystal structure and molecular studies of various derivatives have provided insights into their potential applications in pharmaceuticals and materials science. For instance, one study described the crystal structure of a derivative, enhancing our understanding of its chemical and physical properties (Anthal et al., 2018).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P280 and P305+P351+P338, suggesting protective measures to prevent exposure and instructions if exposure occurs .

properties

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVSFMWCDGZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459984
Record name Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

CAS RN

153747-97-8
Record name Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-1-(5-bromo-2-pyridyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In pre-dried apparatus, held under a CaCl2 guard tube, 2,5-dibromopyridine (0.524 g), tert-butyl piperazine-1-carboxylate (0.824 g) and sodium carbonate (0.234 g) were combined in anhydrous 1-methyl-2-pyrrolidinone (10 ml) and heated in an oil bath held at 100° C. for 4 days. The mixture was then cooled, poured onto water (350 ml) and extracted with diethyl ether (3×50 ml). The combined organic extracts were washed with 2% citric acid solution (2×25 ml), water (2×25 ml), saturated brine (20 ml), dried (Na2SO4) and evaporated under reduced pressure. The residue was then purified by silica gel column chromatography, with 30% diethyl ether/hexane as eluent, to provide the title compound as a white solid (0.537 g, 71%).
Quantity
0.524 g
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0.824 g
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0.234 g
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10 mL
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solvent
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Yield
71%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixed solution of 2,5-dibromopyridine (6.36 g, 26.8 mmol), 1-(tert-butoxycarbonyl)piperazine (5.00 g, 26.8 mmol) and pyridine (100 ml) was stirred at 125° C. for 12 hours, and the solvent was distilled away under reduce pressure. The residue was poured into water, and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduce pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give the titled compound 3.62 g (39.5%) as solid product.
Quantity
6.36 g
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5 g
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100 mL
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solvent
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Yield
39.5%

Synthesis routes and methods IV

Procedure details

29.2 g (157 mmol) of 1,1-dimethylethyl 1-piperazinecarboxylate, 37 g (157 mmol) of 2,5-dibromopyridine and 21.7 g (157 mmol) of potassium carbonate suspended in 27 ml of dimethyl sulfoxide (DMSO) are introduced into an autoclave. The mixture is then heated at 150° C. for 21 hours. The reaction mixture is allowed to cool to room temperature, it is taken up in ethyl acetate and water and the insoluble material is then separated out by filtration. The aqueous phase is separated out and extracted twice with ethyl acetate, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel, eluting with a 99/1 mixture of dichloromethane and methanol. 44 g of product are thus obtained in the form of a white solid.
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29.2 g
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reactant
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37 g
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21.7 g
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27 mL
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Synthesis routes and methods V

Procedure details

To a solution of compound 90a (125 g, 516 mmol) in DCM (300 mL), TEA (104 g, 1.03 mol) was added, followed by (BOC)2O (135 g, 619 mmol) in portions with stirring at 0° C. The resulting mixture was stirred overnight at room temperature. The reaction was then quenched with water (100 mL), and the product was extracted with DCM (3×150 mL). The combined organic layers were concentrated under reduced pressure to obtain compound 90b as a white solid (125 g, 71% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H20BrN3O2: 342.1 (M+H). found 342.1.
Quantity
125 g
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reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
104 g
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reactant
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300 mL
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solvent
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135 g
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EK Onyameh, BA Bricker, SVK Eyunni… - Bioorganic & medicinal …, 2021 - Elsevier
Dopamine (DA) and serotonin (5-HT) receptors are prime targets for the development of antipsychotics. The specific role of each receptor subtype to the pharmacological effects of …
Number of citations: 4 www.sciencedirect.com
YR Zheng, CJ Wang, L Yang, YJ Zhang… - Medicinal Chemistry …, 2023 - Springer
Heterogeneous nuclear ribonucleoprotein A2, as an RNA binding protein, participates in the processing and metabolism of RNA molecules. HnRNPA2 is overexpressed in a variety of …
Number of citations: 0 link.springer.com
C Wang, F He, K Sun, K Guo, S Lu, T Wu, X Gao… - International Journal of …, 2023 - Elsevier
The COVID-19 pandemic, caused by SARS-CoV-2, has become a global public health crisis. The entry of SARS-CoV-2 into host cells is facilitated by the binding of its spike protein (S1-…
Number of citations: 4 www.sciencedirect.com
S Sain, S Jain, M Srivastava… - Current Organic …, 2019 - ingentaconnect.com
Palladium-catalyzed cross-coupling reactions have gained a continuously growing interest of synthetic organic chemists. The present review gives a brief account of applications of the …
Number of citations: 42 www.ingentaconnect.com
KD Konze - 2015 - search.proquest.com
In eukaryotic genomes, DNA is wrapped around histone proteins to form repeating units known as nucleosomes, which are further condensed into chromosomes. This high level of …
Number of citations: 3 search.proquest.com
関真紀 - 2014 - catalog.lib.kyushu-u.ac.jp
脳卒中は脳梗塞, 脳出血, くも膜下出血に分類され, それぞれ約 70%, 20%, 10% と脳梗塞が最も多い. 2011 年の脳梗塞診断患者数は日米欧で 158 万人, 日本においては 23 万人であり, 死亡原因…
Number of citations: 5 catalog.lib.kyushu-u.ac.jp

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